molecular formula C12H19N3O2S B1414771 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline CAS No. 1042561-91-0

3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline

Cat. No.: B1414771
CAS No.: 1042561-91-0
M. Wt: 269.37 g/mol
InChI Key: HQAWKHGOPHJYFT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline involves several steps. One common synthetic route includes the reaction of 4-methyl-1,4-diazepane with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with aniline to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound acts by altering the function of proteins or other biomolecules .

Comparison with Similar Compounds

3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-methyl-1,4-diazepan-1-yl)sulfonyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-6-3-7-15(9-8-14)18(16,17)12-5-2-4-11(13)10-12/h2,4-5,10H,3,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAWKHGOPHJYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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